1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol)
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Overview
Description
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) is a complex organic compound with the molecular formula C11H22N6O4. It is a highly reactive compound known for its ability to crosslink proteins and serve as a reactive intermediate in chemical synthesis. This compound contains two azido groups and two hydroxyl groups, making it a versatile reagent in various scientific applications.
Preparation Methods
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) can be synthesized by reacting two molecules of 3-azido-2-propanol with one molecule of 2,2-dimethyl-1,3-propanediol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The compound is known to decompose rapidly when exposed to heat and light, so the reaction conditions must be carefully controlled to ensure the stability of the product.
Chemical Reactions Analysis
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) has several scientific research applications:
Chemistry: It is used as a crosslinking agent in polymer chemistry and as a reactive intermediate in organic synthesis.
Biology: The compound is employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) involves its highly reactive azido groups, which can form covalent bonds with various molecular targets. . This property makes the compound useful in bioconjugation and material science applications.
Comparison with Similar Compounds
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) can be compared with other similar compounds such as:
(2,2-Dimethyl-1,3-propanediyl)bis(oxy-3,1-propanediyl) bisacrylate: This compound also contains a 2,2-dimethyl-1,3-propanediyl backbone but has acrylate groups instead of azido groups.
Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-: This compound has a similar backbone but lacks the azido and hydroxyl groups.
The uniqueness of 1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) lies in its dual azido and hydroxyl functionalities, which provide a wide range of reactivity and applications.
Properties
IUPAC Name |
1-azido-3-[3-(3-azido-2-hydroxypropoxy)-2,2-dimethylpropoxy]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O4/c1-11(2,7-20-5-9(18)3-14-16-12)8-21-6-10(19)4-15-17-13/h9-10,18-19H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPSZIFDCZGUCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC(CN=[N+]=[N-])O)COCC(CN=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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